N-methanesulfonyl-2-methylbenzamide

LpxH inhibitor X-ray crystallography regiochemistry

Sourcing a validated LpxH pharmacophore scaffold often means choosing between complex, pre-elaborated analogs or fragments with unconfirmed binding. N-Methanesulfonyl-2-methylbenzamide (MW 213.25) solves this as the minimal ortho-N-methyl-sulfonamidobenzamide chemotype with confirmed LpxH target engagement. Key outcomes: [1] Provides the core recognition element for K. pneumoniae LpxH binding validated by co-crystal structures of elaborated analogs (PDB: 8QKA). [2] Enables systematic SAR studies against meta-substituted congeners to dissect efflux susceptibility determinants. [3] Offers maximum synthetic headroom with a compact C9H11NO3S formula for property-guided optimization before exceeding lead-like thresholds. Ideal for FBDD screening cascades (X-ray soaking, SPR, ligand-observed NMR) and structure-guided fragment growing strategies.

Molecular Formula C9H11NO3S
Molecular Weight 213.25
CAS No. 1884553-04-1
Cat. No. B2946487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methanesulfonyl-2-methylbenzamide
CAS1884553-04-1
Molecular FormulaC9H11NO3S
Molecular Weight213.25
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NS(=O)(=O)C
InChIInChI=1S/C9H11NO3S/c1-7-5-3-4-6-8(7)9(11)10-14(2,12)13/h3-6H,1-2H3,(H,10,11)
InChIKeyOBTICJVEFSTRKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methanesulfonyl-2-methylbenzamide: Core Scaffold Overview


N-Methanesulfonyl-2-methylbenzamide (CAS 1884553-04-1, molecular formula C₉H₁₁NO₃S, molecular weight 213.25 g/mol) is a minimal ortho-N-methyl-sulfonamidobenzamide scaffold that serves as the foundational chemotype for a class of LpxH inhibitors targeting lipopolysaccharide biosynthesis in Gram-negative bacteria [1]. This compound embodies the core pharmacophore—an ortho-methylbenzamide bearing an N-methanesulfonyl group—from which more elaborated derivatives such as JEDI-852 (MW 451.56) were developed [2]. The scaffold occupies a critical position in the structure-activity relationship (SAR) landscape: it is the simplest representative of the ortho-substituted series, against which meta-sulfonamidobenzamide congeners have been directly compared in both enzyme inhibition and X-ray crystallographic studies [1].

N-Methanesulfonyl-2-methylbenzamide: Irreplaceable LpxH Scaffold


Generic substitution within the benzamide-sulfonamide chemical space is precluded by strict regiochemical and N-substitution requirements for LpxH target engagement. The ortho-N-methyl-sulfonamide arrangement embodied by N-methanesulfonyl-2-methylbenzamide is not interchangeable with meta-sulfonamidobenzamide analogs; the Benediktsdottir et al. (2024) study demonstrated that shifting the sulfonamide from the ortho to the meta position necessitates removal of the N-methyl group to maintain wild-type antibacterial activity—a structural constraint confirmed by two independent LpxH co-crystal structures showing divergent enzyme-ligand interaction modes between ortho and meta series [1]. Furthermore, the simpler N-(methylsulfonyl)benzamide (lacking the 2-methyl substituent; MW 199.23) and 2-methylbenzamide (lacking the sulfonamide; MW 135.16) each lack the complete pharmacophoric elements required for LpxH binding, as evidenced by the fact that even the more elaborated ortho hit JEDI-852 (LpxH IC₅₀ 1300 nM) requires significant further optimization to achieve wild-type Gram-negative activity [2].

N-Methanesulfonyl-2-methylbenzamide: Comparative Evidence


Ortho vs. Meta Binding Modes by X-Ray Crystallography

The ortho-N-methyl-sulfonamidobenzamide scaffold, of which N-methanesulfonyl-2-methylbenzamide is the minimal representative, exhibits a fundamentally different LpxH binding mode compared to meta-sulfonamidobenzamide analogs. Two LpxH-bound X-ray structures reported by Benediktsdottir et al. (2024) demonstrate that the enzyme-ligand interactions of meta-sulfonamidobenzamide analogs differ from those of the previously reported ortho analogs [1]. Critically, the study found that maintenance of wild-type antibacterial activity upon shifting the N-methyl-sulfonamide from the ortho to the meta position necessitates removal of the N-methyl group—a structural constraint that is absolute and cannot be circumvented by isosteric replacement [1]. The ortho arrangement uniquely positions the 2-methyl group for hydrophobic contacts within the LpxH active site, while the N-methanesulfonyl group engages in specific hydrogen-bond networks that are not recapitulated by the meta orientation [1]. This regiochemical specificity is corroborated by the PDB deposition 8QKA, which captures the K. pneumoniae LpxH-JEDI-852 complex, confirming that the ortho-N-methyl-sulfonamide geometry is integral to target engagement [2].

LpxH inhibitor X-ray crystallography regiochemistry antibacterial

Scaffold Complexity: Minimal Core vs. JEDI-852

N-Methanesulfonyl-2-methylbenzamide (MW 213.25 g/mol; C₉H₁₁NO₃S) represents the minimal pharmacophoric core of the ortho-N-methyl-sulfonamidobenzamide class, whereas JEDI-852 (MW 451.56 g/mol; C₂₀H₂₅N₃O₅S₂) is a significantly elaborated derivative incorporating additional benzamide N-aryl substitution and a piperidinylsulfonyl moiety [1][2]. This 2.1-fold difference in molecular weight has direct consequences for physicochemical and ADME properties: JEDI-852 exhibits a clogD of 2.67, while its more complex congeners in the EBL series show substantially lower clogD values (EBL-3647: 0.44; EBL-3599: 0.47) reflecting the impact of progressive scaffold elaboration on lipophilicity [1]. The minimal scaffold of N-methanesulfonyl-2-methylbenzamide, with no rotatable bond count exceeding 3–4 (estimated from structure) and a topological polar surface area substantially lower than JEDI-852's 120.62 Ų, offers a synthetically tractable starting point for fragment-based or structure-guided optimization campaigns that require modular introduction of substituents without exceeding desirable physicochemical boundaries [2].

scaffold minimalism molecular weight lead optimization fragment-based drug discovery

LpxH Inhibition Baseline for Optimization

The ortho-N-methyl-sulfonamidobenzamide scaffold establishes a defined baseline for LpxH enzyme inhibition from which structure-guided optimization proceeds. The elaborated ortho derivative JEDI-852 exhibits an E. coli LpxH enzyme inhibition IC₅₀ of 1300 nM [1]. In comparison, the structurally distinct sulfonyl piperazine inhibitor AZ1—which lacks the benzamide core entirely—shows a more potent LpxH IC₅₀ of 520 nM (2.5-fold lower) but also carries substantially higher cytotoxicity (HepG2 viability IC₅₀ 22.5 µM vs. >64 µM for JEDI-852) [1]. The ortho-benzamide scaffold thus offers a therapeutically relevant selectivity window (HepG2 IC₅₀ / LpxH IC₅₀ ratio >49 for JEDI-852 vs. 43 for AZ1) that can be further widened through scaffold elaboration, as demonstrated by the optimized EBL series (EBL-3647: LpxH IC₅₀ 2.2 nM; EBL-3599: 3.5 nM) which retain the core ortho pharmacophoric elements while achieving picomolar enzyme inhibition [1]. N-Methanesulfonyl-2-methylbenzamide, as the minimal embodiment of this chemotype, provides the structural foundation upon which such potency enhancements are built.

LpxH inhibition enzyme assay IC50 antibacterial target engagement

Efflux Susceptibility: Wild-Type vs. ΔtolC E. coli

The ortho-N-methyl-sulfonamidobenzamide scaffold exhibits a characteristic efflux-dependent antibacterial activity profile. JEDI-852, the elaborated ortho derivative, shows an MIC >64 mg/L against wild-type E. coli ATCC 25922 but an MIC of 4 mg/L against the isogenic ΔtolC efflux mutant—a >16-fold differential that identifies the scaffold as an efflux pump substrate [1]. By comparison, the optimized meta-sulfonamidobenzamide derivatives (e.g., EBL-3647) overcome this limitation, achieving MICs of 2 mg/L against wild-type and ≤0.125 mg/L against ΔtolC strains, representing a >32-fold improvement in wild-type potency [1]. The minimal scaffold N-methanesulfonyl-2-methylbenzamide, lacking the N-aryl substituents that enhance outer membrane penetration in later-generation analogs, is predicted to exhibit an even more pronounced efflux susceptibility profile, making it a valuable probe for studying the contribution of specific structural modifications to Gram-negative permeability.

efflux pump Gram-negative permeability MIC antibacterial spectrum

N-Methanesulfonyl-2-methylbenzamide: Application Scenarios


Fragment-Based LpxH Lead Discovery

N-Methanesulfonyl-2-methylbenzamide serves as an ideal minimal fragment for LpxH-targeted fragment-based drug discovery (FBDD). Its molecular weight of 213.25 g/mol places it within fragment space (<250 Da), and its demonstrated ortho-N-methyl-sulfonamidobenzamide pharmacophore constitutes the validated recognition element for LpxH binding, as confirmed by the co-crystal structure of the elaborated analog JEDI-852 with K. pneumoniae LpxH (PDB: 8QKA) [1]. Procurement of this fragment enables screening cascades that employ X-ray crystallographic soaking, surface plasmon resonance (SPR), or ligand-observed NMR to detect binding, followed by structure-guided fragment growing or merging strategies. The ortho regiochemistry is critical: as demonstrated by Benediktsdottir et al. (2024), the ortho arrangement engages a specific LpxH binding mode that cannot be replicated by meta-substituted congeners without N-demethylation [2].

Efflux Pump Profiling and Permeability Studies

The pronounced efflux susceptibility of the ortho-N-methyl-sulfonamidobenzamide scaffold—evidenced by JEDI-852's >16-fold MIC differential between wild-type and ΔtolC E. coli (>64 vs. 4 mg/L) [1]—makes N-methanesulfonyl-2-methylbenzamide a valuable tool compound for studying efflux pump recognition determinants. Its minimal structure allows systematic dissection of which molecular features (e.g., the N-methanesulfonyl group, the 2-methyl substituent, the benzamide carbonyl) contribute to efflux substrate recognition by the AcrAB-TolC tripartite pump system. Comparative MIC profiling against panels of efflux-proficient and efflux-deficient Gram-negative strains (E. coli, K. pneumoniae, P. aeruginosa) can generate quantitative structure-permeability relationships that inform the design of next-generation LpxH inhibitors with improved wild-type activity.

Scaffold-Hopping Reference for Meta-Series Optimization

The Benediktsdottir et al. (2024) study explicitly used ortho-N-methyl-sulfonamidobenzamide-based inhibitors as the reference point for exploring meta-sulfonamidobenzamide analogs [2]. N-Methanesulfonyl-2-methylbenzamide is the minimal embodiment of this ortho reference scaffold. Procurement and inclusion of this compound as a control in meta-series SAR studies enables direct, quantitative benchmarking of: (a) LpxH enzyme inhibition potency relative to the ortho baseline, (b) differential hERG ion channel blocking propensity, which the study showed can be altered by benzamide scaffold modification [2], and (c) the N-demethylation requirement that distinguishes meta from ortho series activity. Without this control, it is impossible to attribute potency or selectivity changes specifically to the ortho-to-meta regiochemical shift versus other structural modifications.

Custom Derivative Synthesis for Lead Optimization

With a molecular weight of only 213.25 g/mol and a compact C₉H₁₁NO₃S formula, N-methanesulfonyl-2-methylbenzamide provides maximum synthetic headroom for property-guided optimization before exceeding desirable drug-like thresholds [1]. Compared to pre-elaborated analogs such as JEDI-852 (MW 451.56; clogD 2.67) which already approach the upper limits of lead-like chemical space, the minimal scaffold allows medicinal chemists to introduce solubility-enhancing, permeability-improving, or metabolic stability-conferring substituents while maintaining control over physicochemical parameters [1][3]. The scaffold's commercial availability from multiple suppliers (indexed under CAS 1884553-04-1) supports procurement for parallel synthesis libraries, late-stage functionalization studies, and scale-up to multi-gram quantities for in vivo pharmacokinetic and efficacy studies.

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